Décarestrictine A

Vue d'ensemble

Description

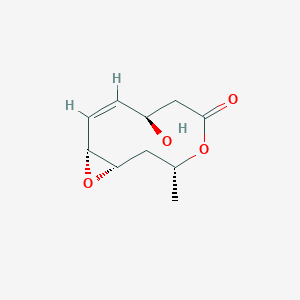

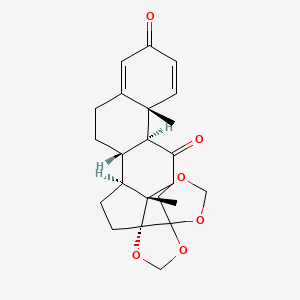

La décaréstrictine A1 est un métabolite fongique découvert dans des espèces de Penicillium . Sa structure chimique est représentée comme suit :

Décaréstrictine A1(CAS No.:127393−90−2)Formule moléculaire: C10H14O4Masse molaire: 198.22 g/mol

Applications De Recherche Scientifique

Decarestrictine A1’s applications span several scientific fields:

Chemistry: Researchers study its synthesis, reactivity, and potential as a building block for other compounds.

Biology: Investigations may focus on its biological activity, interactions with enzymes, and potential as a natural product.

Medicine: Decarestrictine A1’s pharmacological properties and potential therapeutic applications are areas of interest.

Industry: While industrial applications are limited, further research may uncover novel uses.

Mécanisme D'action

Malheureusement, les informations détaillées sur le mécanisme d’action de la décaréstrictine A1 ne sont pas facilement disponibles. Des études plus poussées sont nécessaires pour élucider ses cibles moléculaires et ses voies.

Analyse Biochimique

Biochemical Properties

Decarestrictine A plays a crucial role in biochemical reactions, particularly in the inhibition of cholesterol biosynthesis. It interacts with several enzymes and proteins involved in this pathway. One of the primary targets of Decarestrictine A is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, Decarestrictine A effectively reduces the production of cholesterol. Additionally, Decarestrictine A has been shown to interact with other biomolecules such as sterol regulatory element-binding proteins, which are transcription factors that regulate the expression of genes involved in lipid metabolism .

Cellular Effects

Decarestrictine A exerts significant effects on various types of cells and cellular processes. In liver cells, Decarestrictine A has been observed to inhibit cholesterol biosynthesis, leading to a reduction in intracellular cholesterol levels. This inhibition impacts cell signaling pathways, particularly those involving sterol regulatory element-binding proteins, which in turn affects gene expression related to lipid metabolism. Furthermore, Decarestrictine A influences cellular metabolism by altering the balance of lipid synthesis and degradation, ultimately affecting overall cellular function .

Molecular Mechanism

The molecular mechanism of action of Decarestrictine A involves its binding interactions with key enzymes and regulatory proteins in the cholesterol biosynthesis pathway. Decarestrictine A binds to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting its activity and preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate. This inhibition leads to a decrease in the downstream production of cholesterol. Additionally, Decarestrictine A modulates the activity of sterol regulatory element-binding proteins, affecting their ability to regulate gene expression related to lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decarestrictine A have been observed to change over time. Studies have shown that Decarestrictine A is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to Decarestrictine A can lead to adaptive responses in cells, such as upregulation of alternative pathways for cholesterol synthesis or increased expression of efflux transporters to remove excess cholesterol. These adaptive responses can mitigate the inhibitory effects of Decarestrictine A on cholesterol biosynthesis over time .

Dosage Effects in Animal Models

The effects of Decarestrictine A vary with different dosages in animal models. At low doses, Decarestrictine A effectively inhibits cholesterol biosynthesis without causing significant adverse effects. At higher doses, Decarestrictine A can lead to toxic effects, including liver damage and disruption of lipid homeostasis. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cholesterol biosynthesis. Beyond this threshold, increasing the dosage does not proportionally enhance the inhibitory effects but instead increases the risk of toxicity .

Metabolic Pathways

Decarestrictine A is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other isoprenoids. By inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, Decarestrictine A disrupts the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, leading to a decrease in the production of downstream metabolites such as cholesterol, dolichol, and ubiquinone. This disruption affects the overall metabolic flux and levels of these metabolites, impacting various cellular processes .

Transport and Distribution

Within cells and tissues, Decarestrictine A is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in the endoplasmic reticulum, where it exerts its inhibitory effects on cholesterol biosynthesis. Additionally, Decarestrictine A can be transported to other cellular compartments, such as the Golgi apparatus and mitochondria, where it may influence other aspects of lipid metabolism. The distribution of Decarestrictine A within cells is influenced by its interactions with lipid-binding proteins and transporters .

Subcellular Localization

Decarestrictine A exhibits specific subcellular localization patterns that are crucial for its activity and function. It predominantly localizes to the endoplasmic reticulum, where it interacts with 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other enzymes involved in cholesterol biosynthesis. Additionally, Decarestrictine A may undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its inhibitory effects on cholesterol biosynthesis. The subcellular localization of Decarestrictine A is essential for its ability to modulate lipid metabolism and cellular function .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de la décaréstrictine A1 ont été rapportées dans la littérature. Les détails spécifiques concernant les étapes de synthèse et les intermédiaires ne sont pas facilement disponibles dans les sources que j’ai trouvées.

Production industrielle : Les informations sur les méthodes de production à l’échelle industrielle de la décaréstrictine A1 sont limitées. Elle est principalement étudiée en milieu de recherche plutôt qu’à l’échelle industrielle.

Analyse Des Réactions Chimiques

La décaréstrictine A1 peut subir diverses réactions chimiques. Bien que des études détaillées soient rares, nous pouvons déduire des réactions potentielles en fonction de ses groupes fonctionnels et de ses caractéristiques structurales :

Réactions d’oxydation et de réduction : La décaréstrictine A1 participe probablement à des réactions redox en raison de ses groupes fonctionnels contenant de l’oxygène.

Réactions de substitution : Elle peut subir des substitutions nucléophiles ou électrophile.

Réactifs et conditions courants : Les réactifs et conditions spécifiques restent non divulgués, mais les réactifs classiques de la chimie organique (par exemple, les oxydants, les réducteurs, les acides de Lewis) joueraient probablement un rôle.

Produits principaux : Les produits principaux résultant de ces réactions ne sont pas explicitement documentés.

4. Applications de la recherche scientifique

Les applications de la décaréstrictine A1 s’étendent à plusieurs domaines scientifiques :

Chimie : Les chercheurs étudient sa synthèse, sa réactivité et son potentiel en tant que bloc de construction pour d’autres composés.

Biologie : Les investigations peuvent se concentrer sur son activité biologique, ses interactions avec les enzymes et son potentiel en tant que produit naturel.

Médecine : Les propriétés pharmacologiques de la décaréstrictine A1 et ses applications thérapeutiques potentielles sont des domaines d’intérêt.

Industrie : Bien que les applications industrielles soient limitées, des recherches supplémentaires pourraient révéler de nouvelles utilisations.

Comparaison Avec Des Composés Similaires

Le caractère unique de la décaréstrictine A1 réside dans sa structure spécifique. Je n’ai pas trouvé de liste complète de composés similaires. Les chercheurs peuvent explorer les métabolites fongiques apparentés et les analogues à des fins de comparaison.

Propriétés

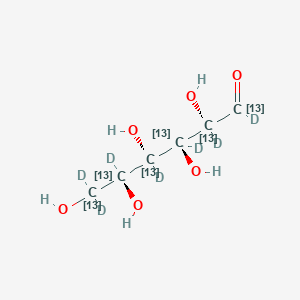

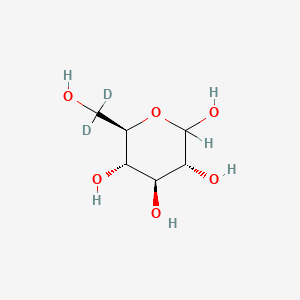

IUPAC Name |

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]

A: Decarestrictine A is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]

A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by Decarestrictine A. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []

ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of Decarestrictine A. Further research in chemical databases or the original research papers would be necessary to obtain this information.

A: Decarestrictine A shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between Decarestrictine A and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []

A: While the provided abstracts don't offer specific spectroscopic data for Decarestrictine A, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]

A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []

A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]

A: Yes, Decarestrictine A belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]

A: Decarestrictine A and D are members of the same family of compounds and share a similar core structure. During fermentation, Decarestrictine A can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []

A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]

A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)